molecular formula C34H55N3O17 B1435633 (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate CAS No. 1137109-22-8

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B1435633
CAS No.: 1137109-22-8
M. Wt: 777.8 g/mol
InChI Key: DUKFGPQZJAPKMG-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a non-cleavable antibody-drug conjugate linker containing a maleimide group and an N-hydroxysuccinimide ester. The N-hydroxysuccinimide ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

The mechanism of action of Mal-amido-PEG10-C2-NHS ester involves the use of the NHS ester to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Analysis

Biochemical Properties

Mal-amido-PEG10-C2-NHS ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds, allowing for the labeling of proteins, peptides, and other amine-containing molecules . This compound interacts with enzymes, proteins, and other biomolecules through covalent bonding, enhancing the stability and specificity of the conjugates formed. For instance, Mal-amido-PEG10-C2-NHS ester can be used to label antibodies, enabling their use in targeted drug delivery and diagnostic applications .

Cellular Effects

Mal-amido-PEG10-C2-NHS ester influences various cellular processes by modifying the proteins and peptides it labels. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the function of the labeled biomolecules . For example, when used to label antibodies, Mal-amido-PEG10-C2-NHS ester can enhance the targeting and efficacy of antibody-drug conjugates, leading to improved therapeutic outcomes . Additionally, this compound can impact cellular processes such as endocytosis and intracellular trafficking by modifying the surface proteins of cells .

Molecular Mechanism

The molecular mechanism of Mal-amido-PEG10-C2-NHS ester involves the formation of stable amide bonds with primary amines on biomolecules . This covalent bonding ensures the stability and specificity of the conjugates formed. The maleimide group in Mal-amido-PEG10-C2-NHS ester can also react with thiol groups (-SH) on cysteine residues, further expanding its utility in biochemical research . By modifying proteins and peptides, Mal-amido-PEG10-C2-NHS ester can influence enzyme activity, protein-protein interactions, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mal-amido-PEG10-C2-NHS ester can change over time due to its stability and degradation properties . This compound is stable at -20°C for up to three years in its pure form and can be stored in solution at -80°C for up to six months . Over time, the stability of the conjugates formed with Mal-amido-PEG10-C2-NHS ester may be affected by factors such as temperature, pH, and the presence of proteases . Long-term studies have shown that Mal-amido-PEG10-C2-NHS ester can maintain its efficacy in modifying biomolecules, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of Mal-amido-PEG10-C2-NHS ester vary with different dosages in animal models . At lower doses, this compound can effectively label target biomolecules without causing significant toxicity . At higher doses, Mal-amido-PEG10-C2-NHS ester may exhibit toxic or adverse effects, such as off-target labeling and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of labeling increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

Mal-amido-PEG10-C2-NHS ester is involved in various metabolic pathways by interacting with enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by modifying key enzymes and proteins involved in metabolic processes . For example, Mal-amido-PEG10-C2-NHS ester can inhibit or activate specific enzymes, leading to changes in metabolic pathways and the production of metabolites . These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, Mal-amido-PEG10-C2-NHS ester is transported and distributed through interactions with transporters and binding proteins . This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or cell membrane, depending on the nature of the labeled biomolecules . The distribution of Mal-amido-PEG10-C2-NHS ester can also be influenced by factors such as cell type, tissue type, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Mal-amido-PEG10-C2-NHS ester is determined by the targeting signals and post-translational modifications of the labeled biomolecules . This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum, Golgi apparatus, or mitochondria, based on the nature of the conjugates formed . The activity and function of Mal-amido-PEG10-C2-NHS ester can be influenced by its localization within the cell, affecting processes such as protein folding, trafficking, and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves the reaction of a maleimide-PEG10 compound with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is typically carried out in an anhydrous organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under mild conditions .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide, N,N’-dicyclohexylcarbodiimide, primary amines

    Conditions: Anhydrous organic solvents (e.g., dichloromethane), room temperature

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, which is crucial for its application in labeling proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is unique due to its longer polyethylene glycol chain, which provides greater solubility and flexibility in various applications. This makes it particularly suitable for use in complex biochemical assays and the development of advanced therapeutic agents .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N3O17/c38-29(5-8-36-30(39)1-2-31(36)40)35-7-10-45-12-14-47-16-18-49-20-22-51-24-26-53-28-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-6-34(43)54-37-32(41)3-4-33(37)42/h1-2H,3-28H2,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKFGPQZJAPKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55N3O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101836
Record name 2,5-Dioxo-1-pyrrolidinyl 37-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-35-oxo-4,7,10,13,16,19,22,25,28,31-decaoxa-34-azaheptatriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137109-22-8
Record name 2,5-Dioxo-1-pyrrolidinyl 37-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-35-oxo-4,7,10,13,16,19,22,25,28,31-decaoxa-34-azaheptatriacontanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137109-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 37-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-35-oxo-4,7,10,13,16,19,22,25,28,31-decaoxa-34-azaheptatriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Reactant of Route 2
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Reactant of Route 3
Reactant of Route 3
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Reactant of Route 4
Reactant of Route 4
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Reactant of Route 5
Reactant of Route 5
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Reactant of Route 6
Reactant of Route 6
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

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